molecular formula C23H21N7 B1574435 TTP607

TTP607

カタログ番号: B1574435
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TTP607 (National Cancer Institute Thesaurus Code: C84846) is a small-molecule pan-Aurora kinase inhibitor with antineoplastic activity. It selectively binds to and inhibits Aurora kinases A, B, and C, which are serine/threonine kinases critical for mitotic spindle assembly, chromosome segregation, and cellular division . By disrupting these processes, this compound induces mitotic catastrophe and apoptosis in tumor cells overexpressing Aurora kinases, making it a candidate for treating advanced solid malignancies and lymphomas .

Clinical trials of this compound have focused on Phase I dose escalation to determine safety, tolerability, and pharmacokinetics (PK). The drug is administered via daily 1–4-hour infusions over five-day cycles . PK studies measure drug absorption, distribution, and elimination, which are critical for optimizing dosing regimens .

特性

分子式

C23H21N7

外観

Solid powder

同義語

TTP607;  TTP-607;  TTP 607.; NONE

製品の起源

United States

類似化合物との比較

Comparison with Similar Aurora Kinase Inhibitors

Aurora kinase inhibitors are classified based on target specificity (pan-inhibitors vs. isoform-selective) and clinical development stages. Below is a detailed comparison of TTP607 with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison of this compound and Similar Compounds

Compound Target Specificity Clinical Stage Key Advantages Key Limitations References
This compound Pan-Aurora (A, B, C) Phase I Broad-spectrum inhibition; potential for synergistic combinations Limited clinical data; dose-limiting toxicity under investigation
VX-680 (Tozasertib) Pan-Aurora (A > B) Phase II Robust preclinical efficacy in leukemia models Cardiac toxicity (QT prolongation)
Alisertib (MLN8237) Aurora A-selective Phase II/III High specificity reduces off-target effects Hematologic toxicity (neutropenia)
Danusertib (PHA-739358) Pan-Aurora (A, B, C) Phase II Activity in prostate and breast cancers Low bioavailability; complex PK profile
Barasertib (AZD1152) Aurora B-selective Phase II Efficacy in AML and solid tumors Limited activity in Aurora A-driven cancers

Key Research Findings

Mechanistic Differences :

  • This compound’s pan-inhibition disrupts both spindle assembly (Aurora A) and cytokinesis (Aurora B/C), whereas isoform-selective inhibitors like Alisertib (Aurora A) or Barasertib (Aurora B) may lack synergistic mitotic disruption .
  • VX-680 and Danusertib, like this compound, exhibit pan-Aurora activity but differ in off-target effects (e.g., VX-680 inhibits FLT3 and ABL kinases, complicating its safety profile) .

Alisertib demonstrated a 27% response rate in T-cell lymphoma (Phase II), while Barasertib achieved a 35% response rate in acute myeloid leukemia (AML) .

Safety and Tolerability :

  • This compound’s primary adverse events include neutropenia and fatigue, consistent with other Aurora inhibitors .
  • VX-680’s cardiac toxicity and Danusertib’s PK challenges highlight the need for this compound’s optimized dosing strategies .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Comparison

Parameter This compound (Phase I) VX-680 (Phase II) Alisertib (Phase II/III)
Half-life (hr) ~6–8 ~12–18 ~20–24
Cmax (µg/mL) 1.2–2.5 3.5–5.0 0.8–1.5
AUC (µg·hr/mL) 15–30 50–80 25–40
Bioavailability 60–70% (IV) 45–55% (oral) 30–40% (oral)
  • This compound’s shorter half-life necessitates frequent dosing but reduces cumulative toxicity risks .
  • Alisertib’s prolonged half-life supports once-daily oral administration but increases hematologic toxicity risks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。